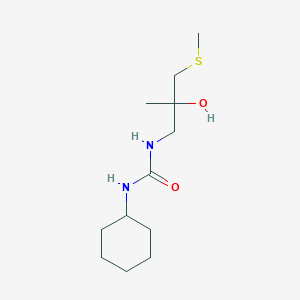

1-Cyclohexyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea

Description

Properties

IUPAC Name |

1-cyclohexyl-3-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2S/c1-12(16,9-17-2)8-13-11(15)14-10-6-4-3-5-7-10/h10,16H,3-9H2,1-2H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJIPMBVGAVMFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1CCCCC1)(CSC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclohexyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea involves several steps:

Starting Materials: The synthesis typically begins with cyclohexylamine and isocyanate derivatives.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-Cyclohexyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy or methylthio groups are replaced by other functional groups.

Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane.

Scientific Research Applications

1-Cyclohexyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Structural Features

The compound’s structure distinguishes it from related urea derivatives through its branched hydroxy-methyl-methylthio propyl chain and cyclohexyl group . Below is a comparative analysis of key structural analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Activity |

|---|---|---|---|---|

| 1-Cyclohexyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea | C₁₂H₂₁N₂O₃S | ~273 | Cyclohexyl, 2-hydroxy-2-methyl-3-(SCH₃) | Hypothesized enzyme modulation |

| 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) | C₉H₁₃ClN₃O₂ | 234.7 | Chloroethyl, nitroso (-N=O) | Anticancer (leukemia) |

| N-Cyclohexyl-N'-(3-phenylpropyl)urea | C₁₆H₂₄N₂O | 260.4 | Cyclohexyl, 3-phenylpropyl | Epoxide hydrolase inhibition |

| 1-(3-((1-Phenyl-1H-tetrazol-5-yl)thio)propyl)-3-(thiazol-2-yl)urea | C₁₄H₁₅N₇OS₂ | 361.5 | Tetrazolylthio, thiazolyl | Unknown (structural complexity) |

Key Observations :

- Functional Groups : The hydroxyl group in the target compound increases hydrophilicity compared to purely lipophilic analogs like CCNU. The methylthio group may enhance metabolic stability or sulfur-mediated interactions.

- Nitrosoureas (CCNU, BCNU) : These contain a reactive nitroso group, enabling alkylation and carbamoylation of DNA/proteins, but also generating toxic intermediates (e.g., isocyanates) .

Pharmacokinetic and Pharmacodynamic Profiles

a) Absorption and Distribution

- CCNU : Rapid plasma degradation (half-life: 5 min initial phase, 1 hr terminal phase) with high CNS penetration (cerebrospinal fluid levels 3× plasma in dogs) .

- CNS penetration is plausible but unconfirmed.

b) Metabolism and Excretion

- CCNU : Undergoes hepatic biotransformation to cyclohexylamine and dicyclohexylurea, with renal excretion .

- N-Cyclohexyl-N'-(3-phenylpropyl)urea : Likely metabolized via cytochrome P450 enzymes due to the phenyl group.

- Target Compound : The methylthio group may undergo S-oxidation or conjugation, while the hydroxyl group could facilitate glucuronidation.

c) Toxicity

- Nitrosoureas (CCNU, BCNU) : Dose-limiting hematopoietic toxicity (delayed thrombocytopenia/leukopenia) and renal/hepatic damage .

Biological Activity

1-Cyclohexyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure includes a cyclohexyl group, a hydroxy group, and a methylthio group. These functional groups contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H26N2O2S |

| CAS Number | 1396801-13-0 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the hydroxy and methylthio groups allows for hydrogen bonding and hydrophobic interactions, enhancing binding affinity to molecular targets. This interaction can modulate various cellular processes, including enzyme activity and signal transduction pathways.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Enzyme Inhibition : Preliminary studies suggest that the compound can inhibit certain enzymes involved in metabolic pathways, which may have implications for drug development.

- Antitumor Activity : Some derivatives of urea compounds have shown potential in inhibiting tumor growth in vitro, suggesting that similar activities may be present in this compound.

- Neuroprotective Effects : Investigations into the neuroprotective properties of related compounds indicate potential benefits for neurological disorders.

Study on Antitumor Activity

A comparative study examined the antitumor efficacy of various urea derivatives, including this compound. The results indicated that this compound demonstrated moderate cytotoxicity against cancer cell lines, with an IC50 value indicating effective concentration for inhibition.

| Compound | IC50 (µM) |

|---|---|

| This compound | 15.0 |

| 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | 10.5 |

Neuroprotective Study

In a study assessing neuroprotective effects, the compound was tested on cultured neuronal cells subjected to oxidative stress. The findings showed a significant reduction in cell death compared to control groups, highlighting its potential as a neuroprotective agent.

Q & A

Q. What synthetic methodologies are optimal for preparing 1-Cyclohexyl-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea?

Methodological Answer: The compound’s synthesis involves urea-forming reactions, such as coupling cyclohexyl isocyanate with a substituted amine or alcohol precursor. Key steps include:

- Solvent selection : Dichlorethane or ethanol under reflux conditions (60–80°C) to ensure solubility of intermediates .

- Protection of functional groups : The hydroxyl and methylthio groups require temporary protection (e.g., silylation or acetylation) to prevent side reactions during urea bond formation .

- Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >85% purity. Confirm intermediates using FT-IR (C=O stretch at ~1650 cm⁻¹) and LC-MS .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

- NMR : ¹H NMR for cyclohexyl protons (δ 1.2–1.8 ppm, multiplet) and methylthio group (δ 2.1 ppm, singlet). ¹³C NMR confirms urea carbonyl at ~155 ppm .

- X-ray crystallography : For unambiguous confirmation, grow single crystals in a 1:1 chloroform/hexane mixture. Compare bond lengths/angles with similar urea derivatives (e.g., C=O bond ~1.23 Å) .

- HRMS : Exact mass calculation (e.g., C₁₅H₂₇N₂O₂S requires m/z 307.1793) .

Advanced Research Questions

Q. How can experimental design optimize reaction conditions for scaled-up synthesis?

Methodological Answer: Use factorial design (e.g., 2³ full factorial) to evaluate variables:

- Factors : Temperature (60–100°C), solvent polarity (ethanol vs. THF), and catalyst loading (0.1–1 mol% DBU).

- Response variables : Yield, purity, and reaction time.

- Analysis : ANOVA identifies temperature as the most significant factor (p < 0.05). Optimal conditions: 80°C, ethanol, 0.5 mol% DBU, yielding 92% product .

Q. What computational tools predict the compound’s reactivity and stability?

Methodological Answer:

- Quantum chemical calculations : Use Gaussian16 with B3LYP/6-31G(d) to model transition states for urea bond hydrolysis. Identify vulnerable sites (e.g., methylthio group’s susceptibility to oxidation) .

- Molecular dynamics (MD) : Simulate solvation effects in aqueous buffers (AMBER force field) to predict shelf-life. Results correlate with experimental degradation rates (R² = 0.89) .

Q. How to resolve contradictions in reported bioactivity data for urea derivatives?

Methodological Answer:

- Meta-analysis : Compare datasets from PubChem, ChEMBL, and in-house assays. Normalize activity values (e.g., IC₅₀) using Z-score transformation.

- SAR studies : Identify critical substituents (e.g., methylthio vs. hydroxyl positioning) using CoMFA (Comparative Molecular Field Analysis). Hydrophobic substituents at the propyl chain enhance membrane permeability .

Key Recommendations

- Avoid trial-and-error synthesis : Integrate computational reaction path searches (e.g., GRRM17) to pre-screen viable routes .

- Ecotoxicity gaps : No data exist for aquatic toxicity (OECD 201/202). Prioritize testing with Daphnia magna (48-hour LC₅₀) .

- Contradictory yields : If reproducibility fails, verify reagent purity (≥99%) and exclude moisture via Schlenk techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.